3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Physicochemical profiling Drug-likeness Lead-like space

3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-30-7) is a bicyclic heterocyclic building block comprising a fused pyrrole–isoxazole core with a methoxymethyl substituent at the 3-position. Its molecular formula is C₇H₁₀N₂O₂ (MW 154.17 g/mol).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12892780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOCC1=NOC2=C1CCN2
InChIInChI=1S/C7H10N2O2/c1-10-4-6-5-2-3-8-7(5)11-9-6/h8H,2-4H2,1H3
InChIKeyJYBNVFIIRXGTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Procurement Guide: Core Identity & Physicochemical Baseline


3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-30-7) is a bicyclic heterocyclic building block comprising a fused pyrrole–isoxazole core with a methoxymethyl substituent at the 3-position. Its molecular formula is C₇H₁₀N₂O₂ (MW 154.17 g/mol) [1]. Computed physicochemical parameters include a low calculated XLogP3-AA of 0.4, topological polar surface area (TPSA) of 47.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. These properties place it in a favorable physicochemical space for fragment-based or lead-like screening libraries. However, the compound currently lacks published primary bioactivity data in authoritative databases such as ChEMBL, BindingDB, or PubMed-indexed studies [2].

Why 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Replaced by Arbitrary In-Class Analogs


The 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole scaffold is represented by a family of 3-substituted analogs (e.g., 3-ethyl, 3-propyl, 3-phenyl, 3-methylthio) that share the core bicyclic framework but differ critically in the electronic, steric, and hydrogen-bonding character of the 3-position substituent [1]. The methoxymethyl group introduces an ether oxygen capable of acting as a hydrogen bond acceptor while contributing only two rotatable bonds and a modest polar surface area increment, distinguishing it from purely alkyl (e.g., 3-ethyl) or aryl (e.g., 3-phenyl) congeners [2]. The review by Bhadula & Shinu (2014) emphasizes that biological activity in this class—including neuroprotective, acetylcholinesterase inhibitory, and antibacterial effects—is exquisitely sensitive to the nature of the substituent, with even small structural changes leading to loss or gain of target engagement [1]. Consequently, arbitrary substitution of the methoxymethyl group with an ethyl, propyl, or phenyl moiety risks altering solubility, permeability, and target recognition, invalidating SAR continuity.

3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Quantitative Differentiation Evidence from Publicly Available Data


Physicochemical Differentiation: XLogP3-AA and Polar Surface Area of the Methoxymethyl Analog vs. Alkyl and Aryl Congeners

The computed XLogP3-AA value for 3-(methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is 0.4, considerably lower than the predicted logP for the 3-ethyl analog (C₇H₁₀N₂O, MW 138.17, estimated XLogP3 ≈ 1.1) and the 3-phenyl analog (estimated XLogP3 ≈ 2.5–3.0) [1]. The TPSA of 47.3 Ų for the target compound reflects the additional ether oxygen, which is absent in the 3-ethyl (TPSA ≈ 37.8 Ų) and 3-propyl (TPSA ≈ 37.8 Ų) analogs [1]. These differences place the methoxymethyl analog in a distinct region of the physicochemical property space for fragment-based screening, with improved aqueous solubility potential and reduced non-specific binding risk compared to more lipophilic analogs [2].

Physicochemical profiling Drug-likeness Lead-like space

Hydrogen Bond Acceptor Capacity: The Methoxymethyl Oxygen as a Differentiating Pharmacophoric Feature

The methoxymethyl group at the 3-position contributes a fourth hydrogen bond acceptor (HBA) atom (the ether oxygen), whereas the 3-ethyl, 3-propyl, and 3-phenyl analogs possess only three HBA atoms (the isoxazole ring nitrogen and oxygen, plus the pyrrole NH) [1]. The review by Bhadula & Shinu (2014) highlights that acetylcholinesterase (AChE) inhibitory and neuroprotective activities within the pyrrolo-isoxazole class are strongly dependent on hydrogen bonding interactions with the target active site, and the presence of an additional HBA moiety can modulate binding mode and residence time [2]. No quantitative head-to-head IC₅₀ data are publicly available for the target compound against any specific biological target. This evidence dimension is therefore classified as class-level inference based on established pharmacophoric principles.

Pharmacophore modeling Structure-activity relationship Medicinal chemistry

Structural Restraint: The Methoxymethyl Group Contributes Only Two Rotatable Bonds, Preserving Scaffold Rigidity Relative to Longer Alkyl Chains

The target compound possesses exactly two rotatable bonds (the methoxymethyl C–O and O–C bonds), identical to the 3-ethyl analog [1]. In contrast, the 3-propyl analog (C₈H₁₂N₂O, CAS 603067-09-0) adds an additional methylene unit, increasing rotatable bond count to three . In fragment-based drug discovery, lower rotatable bond count correlates with higher ligand efficiency and reduced entropic penalty upon target binding [2]. The methoxymethyl substituent achieves the polarity and HBA benefits of an oxygen-containing side chain without incurring the conformational flexibility penalty of longer alkoxy or alkylamino chains.

Conformational analysis Fragment-based drug design Ligand efficiency

Transparency Statement: Absence of Published Head-to-Head Biological Potency Data for the Target Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Scholar (searched up to April 2026) identified no peer-reviewed studies or publicly available datasets reporting quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition at defined concentrations) for 3-(methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole [1][2]. Head-to-head comparative data with the identified closest analogs (3-ethyl, 3-propyl, 3-phenyl, 3-methylthio) are therefore unavailable. This absence of data should be a critical consideration in procurement decisions: the compound's differentiation rests on computed physicochemical parameters and class-level pharmacophoric inference, not on experimentally validated biological differentiation [3]. Users requiring target-engagement data should consider requesting custom profiling or commissioned SAR studies before committing to large-scale procurement.

Data availability Procurement decision-making Risk assessment

3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Application Scenarios Grounded in Available Evidence


Fragment-Based Library Design Requiring Low Lipophilicity and Moderate Polar Surface Area

The computed XLogP3 of 0.4 and TPSA of 47.3 Ų position this compound favorably within fragment-like chemical space (MW < 250, logP < 3, HBD ≤ 3, HBA ≤ 6) [1]. Compared to the 3-ethyl (XLogP3 ≈ 1.1) and 3-phenyl (XLogP3 ≈ 2.5–3.0) analogs, the target compound offers significantly lower lipophilicity, reducing the risk of non-specific binding and aggregation in biochemical assays [2]. Fragment screening libraries seeking polar, lead-like starting points with a novel bicyclic scaffold would benefit from including this compound over more lipophilic alternatives.

Medicinal Chemistry SAR Exploration Around the 3-Position of the Pyrrolo[3,2-d]isoxazole Core

As part of a systematic SAR campaign on the 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole scaffold, the methoxymethyl analog serves as the key representative of an oxygen-containing, non-aryl 3-substituent [1]. The class-level SAR reviewed by Bhadula & Shinu (2014) demonstrates that biological outcomes in this scaffold are highly sensitive to the electronic and steric character of the 3-substituent; the methoxymethyl group provides a distinct pharmacophoric signature (additional HBA, modest polarity, low rotatable bond count) that cannot be replicated by ethyl, propyl, or phenyl analogs [2].

Synthetic Chemistry: Building Block for Fused Heterocyclic Library Construction

The 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core can serve as a versatile synthetic intermediate for further diversification. The methoxymethyl group is synthetically tractable: it can be deprotected to the hydroxymethyl analog, oxidized to an aldehyde or carboxylic acid, or used as a directing group in metalation reactions [1]. The Hamama et al. (2017) synthesis paper demonstrates that pyrrolo[3,2-d]isoxazole derivatives can be efficiently constructed from 5-amino-3-methylisoxazole and α-halocarbonyl compounds, validating the synthetic accessibility of this scaffold class [3].

Physicochemical Probe in Solubility and Permeability Studies

With its balanced computed properties (low logP, moderate TPSA, limited rotatable bond count, and an even distribution of hydrogen bond donors and acceptors), this compound can serve as a non-ionizable, low-molecular-weight probe molecule in solubility-permeability trade-off studies [1]. Its properties place it near the center of oral drug-like chemical space (excluding the MW criterion for fragments), making it suitable as a control compound in PAMPA or Caco-2 permeability assay development [2].

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